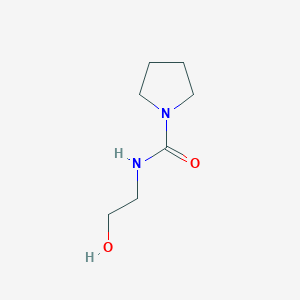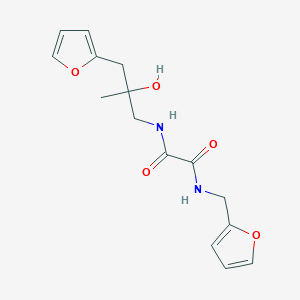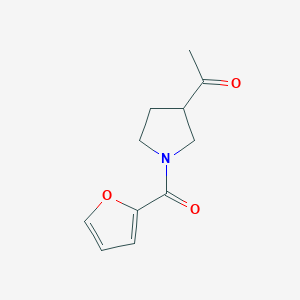
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in medicine . It is part of the pyrrolidine alkaloids, which have been shown to possess several important biological activities .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) . Physical And Chemical Properties Analysis
“this compound” is a clear slightly yellow to brown liquid . It is partly soluble in water and soluble in alcohol, ether, and benzene . Its molecular weight is 158.2 .Applications De Recherche Scientifique
1. Chemical Synthesis and Derivative Formation
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide and its derivatives are involved in various chemical reactions and synthesis processes. For instance, they undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols (Gazizov et al., 2015). This showcases the compound's role in creating structurally diverse molecules for potential applications in materials science and pharmaceuticals.
2. Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structures, which is crucial in understanding their physical and chemical properties. For example, the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was analyzed, revealing insights into its molecular configuration and potential for further chemical modifications (Chen et al., 2011).
3. Potential in Cancer Research
Some derivatives of this compound have been explored for their potential in cancer research. A study on (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide investigated its effects on cell viability and apoptosis in human hepatocellular carcinoma cells (Ramezani et al., 2017). This highlights the compound's potential in developing new therapeutic agents.
4. Antimicrobial and Antitubercular Activities
Research into pyrrolidine carboxamides, including this compound derivatives, has identified their antimicrobial and antitubercular activities. For example, a study synthesized oxadiazolyl pyrrolidine carboxamides and tested them for antitubercular activity, revealing their potential as new therapeutic agents in treating tuberculosis (Sonia & Ravi, 2012).
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
This compound belongs to the pyrrolidine class, which is known to interact with a variety of enzymes and proteins
Mode of Action
Compounds in the pyrrolidine class are known to form hydrogen bonds with their targets, which can inhibit their activity . The specific interactions of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been studied for their inhibitory activity on various enzymes, suggesting that they may affect multiple biochemical pathways
Result of Action
As a member of the pyrrolidine class, it is likely to have diverse biological effects due to its potential to interact with various targets
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWBZDXDIIEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1478581-05-3 |
Source


|
| Record name | N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
![4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2441285.png)




![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)